molecular formula C11H11F2N3O2 B193905 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol CAS No. 118689-07-9

2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol

Cat. No. B193905
M. Wt: 255.22 g/mol
InChI Key: BZYVJTMKMDGJRN-UHFFFAOYSA-N
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Patent
US04788190

Procedure details

Heat a solution of 1-[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole (57 g) [prepared as described in Example 2(c) of British patent application No. 2,099,818A, published 15 Dec. 1982] in formic acid (500 mL) at reflux overnight. Remove the solvent in vacuo at 85°. Dilute the residue with ice water (1 liter) and basify carefully with 10% K2CO3 solution. Dilute with MeOH (500 mL) and heat on steam bath (1.5hr). Remove the MeOH in vacuo and extract the remaining aqueous solution with EtOAc (2×500 mL). Wash the EtOAc layer with H2O and dry it oyer MgSO4 and evaporate it to dryness to give 49.7 g of the title compound as a solid, m.p. 130°-132° C.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1([CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)[CH2:11][O:10]1.C(O)=[O:19]>>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]([OH:19])([CH2:12][N:13]1[CH:17]=[N:16][CH:15]=[N:14]1)[CH2:11][OH:10]

Inputs

Step One
Name
Quantity
57 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C1(OC1)CN1N=CN=C1
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo at 85°
ADDITION
Type
ADDITION
Details
Dilute the residue with ice water (1 liter)
ADDITION
Type
ADDITION
Details
Dilute with MeOH (500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heat on steam bath (1.5hr)
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Remove the MeOH in vacuo
EXTRACTION
Type
EXTRACTION
Details
extract the remaining aqueous solution with EtOAc (2×500 mL)
WASH
Type
WASH
Details
Wash the EtOAc layer with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry it oyer MgSO4
CUSTOM
Type
CUSTOM
Details
evaporate it to dryness

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C(CO)(CN1N=CN=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 49.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.